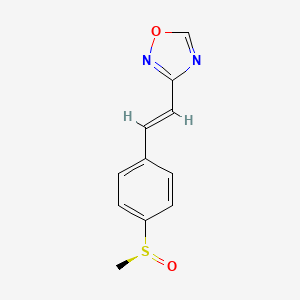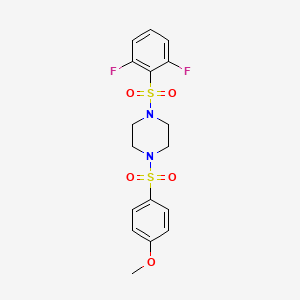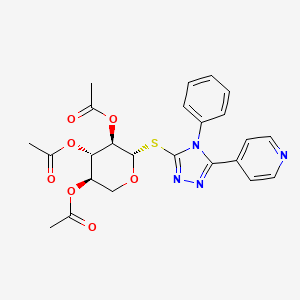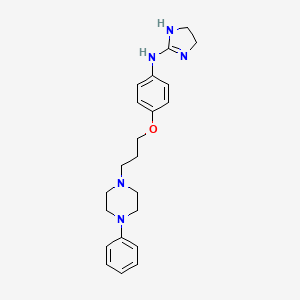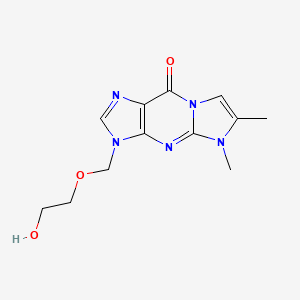
9H-Imidazo(1,2-a)purin-9-one, 3,5-dihydro-3-((2-hydroxyethoxy)methyl)-5,6-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Imidazo(1,2-a)purin-9-one, 3,5-dihydro-3-((2-hydroxyethoxy)methyl)-5,6-dimethyl- is a complex organic compound that belongs to the class of imidazopurines This compound is characterized by its unique structure, which includes an imidazo ring fused to a purine ring, with various functional groups attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Imidazo(1,2-a)purin-9-one, 3,5-dihydro-3-((2-hydroxyethoxy)methyl)-5,6-dimethyl- typically involves multi-step organic reactions. The starting materials often include purine derivatives and imidazole compounds. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
9H-Imidazo(1,2-a)purin-9-one, 3,5-dihydro-3-((2-hydroxyethoxy)methyl)-5,6-dimethyl- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product and include specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions may produce a variety of substituted imidazopurine compounds.
Aplicaciones Científicas De Investigación
9H-Imidazo(1,2-a)purin-9-one, 3,5-dihydro-3-((2-hydroxyethoxy)methyl)-5,6-dimethyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 9H-Imidazo(1,2-a)purin-9-one, 3,5-dihydro-3-((2-hydroxyethoxy)methyl)-5,6-dimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- 7-benzyl-3-[(2-hydroxyethoxy)methyl]-6-phenyl-3H,5H,9H-imidazo[1,2-a]purin-9-one
- 9H-Imidazo[1,2-a]purin-9-one, 7-ethynyl-3,5-dihydro-3-[(2-hydroxyethoxy)methyl]-6-methyl-5-[2-(4-nitrophenyl)ethyl]
Uniqueness
Compared to similar compounds, 9H-Imidazo(1,2-a)purin-9-one, 3,5-dihydro-3-((2-hydroxyethoxy)methyl)-5,6-dimethyl- is unique due to its specific functional groups and structural configuration. These features may confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
114199-20-1 |
|---|---|
Fórmula molecular |
C12H15N5O3 |
Peso molecular |
277.28 g/mol |
Nombre IUPAC |
3-(2-hydroxyethoxymethyl)-5,6-dimethylimidazo[1,2-a]purin-9-one |
InChI |
InChI=1S/C12H15N5O3/c1-8-5-17-11(19)9-10(14-12(17)15(8)2)16(6-13-9)7-20-4-3-18/h5-6,18H,3-4,7H2,1-2H3 |
Clave InChI |
LAQPSUWVPAAKQD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN2C(=O)C3=C(N=C2N1C)N(C=N3)COCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


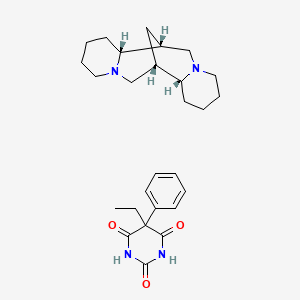
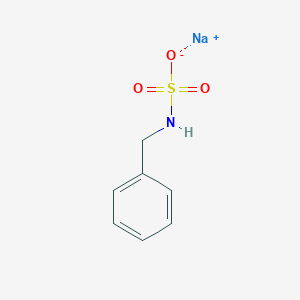
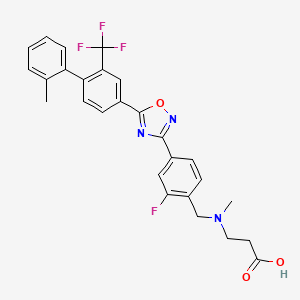

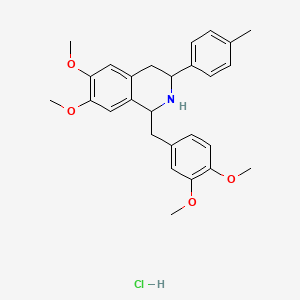
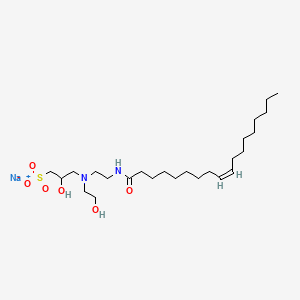
![1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-6-[4-(4-methylpiperazin-1-yl)anilino]-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-3-one;hydrate](/img/structure/B12755005.png)
